2-benzylpent-4-enoic acid
Description
2-Benzylpent-4-enoic acid (CAS: 6940-96-1) is an unsaturated carboxylic acid featuring a benzyl group at the C2 position and a pent-4-enoic acid backbone. Its molecular formula is C₁₂H₁₄O₂ (molecular weight: 190.24 g/mol), as confirmed by NMR and HRMS data . The compound is synthesized via benzylation of diethyl allylmalonate, followed by hydrolysis and decarboxylation, yielding a structure critical for applications in cycloaddition reactions and synthetic intermediates . Key spectral data includes:
Properties
CAS No. |
6540-96-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylpent-4-enoic acid can be achieved through several methods. One common approach involves the alkylation of benzyl chloride with pent-4-enoic acid under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of benzylidene pent-4-enoic acid using a palladium catalyst. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Esterification Reactions
Mechanism : The carboxylic acid group (-COOH) reacts with alcohols to form esters via acid-catalyzed or base-promoted conditions.
Procedure :
-
Reagents : Methanol, iodomethane (CH₃I), or other alcohols.
-
Catalysts : Potassium carbonate (K₂CO₃) or other bases.
-
Conditions : Stirring at room temperature or reflux.
Example :
Methyl ester formation using K₂CO₃ and CH₃I in acetone yields methyl 2-benzylpent-4-enoate (97% purity) .
Table 1: Esterification Conditions
| Reagent | Catalyst | Solvent | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃ | Acetone | 97% |
Salt Formation
Mechanism : The carboxylic acid reacts with bases (e.g., NaOH) to form carboxylate salts.
Procedure :
-
Reagents : NaOH, NH₄Cl (workup).
-
Conditions : Aqueous solutions, room temperature.
Example :
Hydrolysis of methyl esters with NaOH in methanol/water generates the sodium salt of 2-benzylpent-4-enoic acid .
Oxidation and Reduction
Mechanism : The double bond (C=C) and carboxylic acid group participate in oxidation/reduction reactions.
Reagents :
-
Oxidizing agents : Potassium permanganate (KMnO₄).
-
Reducing agents : Lithium aluminum hydride (LiAlH₄).
Outcomes :
-
Oxidation : Converts the double bond to a diol or ketone, depending on conditions.
-
Reduction : Reduces the carboxylic acid to a primary alcohol (e.g., via LiAlH₄).
Photoredox-Mediated Cyclization
Mechanism : Radical-initiated cyclization under visible light forms γ-lactones.
Procedure :
-
Reagents : Sulfonyl fluoride (FSO₂) derivatives.
-
Conditions : Visible light irradiation, transition-metal-free.
Outcome :
Efficient synthesis of FSO₂-functionalized γ-lactones, critical for biologically active molecules .
Table 2: Cyclization Reaction Features
| Key Feature | Details |
|---|---|
| Reaction Type | Radical tandem cyclization |
| Catalyst | None (transition-metal-free) |
| Light Source | Visible light |
| Product | γ-Lactones with FSO₂ groups |
Radical-Initiated Pathways
Mechanism : Involves radical intermediates, as evidenced by inhibition studies.
Example :
FSO₂-functionalized γ-lactone formation via visible-light-mediated radical cyclization .
Structural Reactivity
The benzyl group and conjugated double bond enhance reactivity:
Scientific Research Applications
Medicinal Chemistry
2-Benzylpent-4-enoic acid has shown potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .
Anti-Cancer Properties
The compound has been examined for its anti-cancer effects, particularly in inducing apoptosis in cancer cells. A study highlighted that this compound could inhibit cell proliferation and promote programmed cell death in specific cancer cell lines .
Neurological Applications
There is emerging evidence that this compound may influence neuronal signaling pathways. It has been studied for its effects on neurotransmitter release and may have implications for treating neurodegenerative diseases .
Enzyme Inhibition
This compound acts as a competitive inhibitor for several metabolic enzymes, which can be crucial in drug design. Its ability to modulate enzyme activity opens avenues for developing new therapeutic agents targeting metabolic disorders .
Protein Interaction Studies
The compound is utilized in studying protein-ligand interactions, providing insights into molecular mechanisms of action for various biological processes .
Polymer Chemistry
In polymer science, this compound serves as a monomer in the synthesis of polyfunctional materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of 2-benzylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Diethyl 2-Phenyl-2-Allylmalonate
Diethyl 2-phenyl-2-allylmalonate (CAS: N/A, C₁₅H₁₈O₄) is a precursor to 2-phenylpent-4-enoic acid. Unlike 2-benzylpent-4-enoic acid, it retains ester functionalities, enabling decarboxylation to yield unsaturated acids. Its synthetic yield reaches 92–97% , but it lacks the benzyl group’s versatility in forming complex intermediates like cyclobutanones .
Key Research Findings and Discrepancies
- Reactivity in Cycloadditions: The benzyl substituent in this compound facilitates stereoselective [2 + 2] cycloadditions, producing cyclobutanones with cis-1,2 substituent arrangements due to steric control .
- Data Discrepancy Alert: A conflicting molecular formula (C₂₂H₃₈O) for this compound is reported in one source , likely due to a typographical error. Cross-referencing with NMR and HRMS data confirms C₁₂H₁₄O₂ as correct .
Biological Activity
2-Benzylpent-4-enoic acid (C₁₂H₁₄O₂) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presenting data in tables for clarity.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to a pentenoic acid backbone. Its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against L-1210 leukemia cells and P388 murine leukemia cells, causing morphological changes indicative of apoptosis .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L-1210 Leukemia | 15 | Induction of apoptosis |
| P388 Murine Leukemia | 20 | Morphological changes leading to cell death |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. In experiments involving neuroblastoma cell lines such as SH-SY5Y, the compound demonstrated the ability to protect against amyloid-beta toxicity, which is significant in the context of Alzheimer's disease. The compound improved mitochondrial function and enhanced dendritic growth, suggesting potential therapeutic applications in neurodegenerative diseases .
Table 2: Neuroprotective Effects of this compound
| Cell Line | Treatment Concentration (µM) | Observed Effect |
|---|---|---|
| SH-SY5Y Neuroblastoma | 10 | Enhanced dendritic growth |
| MC65 Neuroblastoma | 15 | Protection against Aβ toxicity |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, likely through mitochondrial dysfunction and activation of caspases.
- Neuroprotection : The compound appears to modulate oxidative stress responses and improve mitochondrial health, thereby protecting neurons from toxic insults.
Case Studies
A notable case study involved the application of this compound in a model of neurodegeneration. In this study, treatment with the compound resulted in a marked reduction in neuronal death and improved cognitive function in animal models exposed to amyloid-beta peptides. This suggests that the compound could be a candidate for further development as a neuroprotective agent .
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for 2-benzylpent-4-enoic acid, and how can its purity be validated?
- Methodological Answer : The compound is synthesized via benzylation of diethyl allylmalonate, followed by hydrolysis and decarboxylation . Key validation steps include:
- Nuclear Magnetic Resonance (NMR) : Compare observed peaks to literature data (e.g., NMR: δ 2.27–2.42 (m, 2H), 5.06–5.11 (m, 2H, alkene protons); NMR: δ 117.5 (alkene), 180.3 (carboxylic acid)) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 190.09938 (calculated for ) .
- Infrared (IR) Spectroscopy : Validate functional groups (e.g., 1709 cm for carboxylic acid C=O stretch) .
Q. What experimental precautions are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Safety Protocols : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact, as recommended for structurally similar carboxylic acids .
- Waste Management : Segregate acidic waste and dispose via certified chemical disposal services to prevent environmental contamination .
- Stability Testing : Monitor compound stability under varying pH and temperature conditions using HPLC or TLC to detect decomposition byproducts.
Q. How can researchers distinguish this compound from its structural isomers?
- Methodological Answer :
- Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–280 nm) to compare retention times against known isomers.
- Spectroscopic Differentiation : Analyze NMR splitting patterns (e.g., allylic protons at δ 2.75–3.01) and NMR shifts for the benzyl group (δ 126.5–138.8) .
Advanced Research Questions
Q. What mechanistic insights govern the [4 + 2] cycloaddition reactions involving this compound derivatives?
- Methodological Answer :
- Kinetic Studies : Conduct variable-temperature NMR to track reaction intermediates and determine activation parameters.
- Computational Modeling : Use density functional theory (DFT) to simulate transition states and regioselectivity in cycloadditions, referencing analogous cyclobutanone-alkene systems .
- Isotopic Labeling : Introduce or labels at the alkene position to study electronic effects on reaction pathways.
Q. How do structural modifications (e.g., substituents on the benzyl group) affect the bioactivity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO, -OCH) on the benzyl ring.
- Biological Assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays, MTT cytotoxicity tests), comparing results to parent compound data .
- Molecular Docking : Map interactions between modified analogs and target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
Q. How should researchers address contradictions in reported spectral data for this compound?
- Methodological Answer :
- Meta-Analysis : Compile NMR/IR data from multiple studies (e.g., ) and identify discrepancies in solvent effects (CDCl vs. DMSO-d) or instrument calibration.
- Collaborative Validation : Reproduce spectra in independent labs using standardized conditions and share raw data via open-access repositories.
- Error Analysis : Quantify signal-to-noise ratios and integration errors in spectral datasets to assess reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
